Array ( [bid] => 12143251 ) Buy 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Catalog No.
S12603811
CAS No.
M.F
C27H29N5O3S2
M. Wt
535.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thiox...

Product Name

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

InChI

InChI=1S/C27H29N5O3S2/c1-18-4-9-23-28-24(30-14-12-29(2)13-15-30)21(25(33)32(23)17-18)16-22-26(34)31(27(36)37-22)11-10-19-5-7-20(35-3)8-6-19/h4-9,16-17H,10-15H2,1-3H3/b22-16-

InChI Key

JXKIIZBPIMTYAJ-JWGURIENSA-N

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCN(CC5)C)C=C1

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCN(CC5)C)C=C1

The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by its unique structural features. It includes a pyrido-pyrimidine core, thiazolidinone moiety, and multiple substituents such as methoxy and piperazine groups. The molecular formula is C25H26N4O4SC_{25}H_{26}N_4O_4S, and it has a molecular weight of approximately 478.56 g/mol. This compound is noteworthy for its potential biological activities and applications in medicinal chemistry.

Typical of its functional groups:

  • Oxidation: The thiazolidinone ring may be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone structure.
  • Substitution: The methoxy and piperazine substituents could participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer fields. Studies have shown that derivatives of thiazolidinones often demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria . Additionally, the presence of the pyrido-pyrimidine structure is associated with various pharmacological effects, including anti-inflammatory and analgesic activities.

The synthesis of this compound typically involves several steps:

  • Formation of Thiazolidinone Core: Starting from appropriate thiazolidine precursors, the introduction of the thioxo group can be achieved through reaction with sulfur-containing reagents.
  • Alkylation: The ethyl group from 4-methoxyphenyl is introduced via alkylation reactions.
  • Pyrido-Pyrimidine Formation: The pyrido-pyrimidine core is synthesized through cyclization reactions involving suitable nitrogen-containing precursors.
  • Final Coupling: The final product is obtained by coupling the thiazolidinone derivative with the pyrido-pyrimidine structure under specific conditions to ensure high yield and purity.

The applications of this compound are diverse, primarily focusing on:

  • Pharmaceutical Development: Due to its biological activity, it can serve as a lead compound for developing new antibiotics or anticancer agents.
  • Research Tool: Its unique structure makes it valuable for studying enzyme interactions or cellular pathways in biological research.

Interaction studies indicate that this compound may bind to specific biological targets such as enzymes or receptors involved in disease processes. For instance, the thiazolidinone moiety may interact with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial effects . Furthermore, preliminary studies suggest potential interactions with cancer cell lines, warranting further investigation into its mechanism of action.

Several compounds share structural similarities with 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Oxo-2-thioxo-1,3-thiazolidin derivativesSimilar thiazolidinone coreAntibacterial properties
Pyrido-pyrimidine derivativesShared pyrido-pyrimidine coreAnticancer activity
Methoxy-substituted phenyl compoundsPresence of methoxy groupPotential anti-inflammatory effects

Uniqueness

The uniqueness of this compound lies in its combination of a thiazolidinone framework with a pyrido-pyrimidine core and specific substituents that enhance its biological activity profile. This structural diversity may lead to novel mechanisms of action compared to other similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Exact Mass

535.17118215 g/mol

Monoisotopic Mass

535.17118215 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

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